

Ethyl 4-amino-3-iodobenzoate molecular weight and formula

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Compound of Interest

Compound Name: Ethyl 4-amino-3-iodobenzoate

Cat. No.: B1582297

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An In-Depth Technical Guide to **Ethyl 4-amino-3-iodobenzoate** (CAS: 62875-84-7) for Advanced Research and Development

Introduction

Ethyl 4-amino-3-iodobenzoate is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its molecular architecture, featuring an aniline, an ethyl ester, and an iodine substituent, makes it a versatile synthetic building block. The strategic placement of these functional groups allows for sequential and orthogonal chemical modifications, positioning it as a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core properties, a logical synthetic pathway, key applications in medicinal chemistry, and essential protocols for its characterization and safe handling.

Core Molecular and Physicochemical Profile

A foundational understanding of a chemical intermediate begins with its fundamental properties. **Ethyl 4-amino-3-iodobenzoate** is a solid at room temperature with a defined molecular structure and weight. These characteristics are critical for stoichiometric calculations in synthesis and for predicting its behavior in various analytical techniques.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ INO ₂	[1][2]
Molecular Weight	291.09 g/mol	[1][3]
CAS Number	62875-84-7	[1][2][4][5]
IUPAC Name	ethyl 4-amino-3-iodobenzoate	[1]
Synonyms	Ethyl 3-iodo-4-aminobenzoate, 4-Amino-3-iodo-benzoic acid ethyl ester	[2][4]
Appearance	Solid	[2]
Melting Point	82.6 - 83.0 °C	[2]
Boiling Point	378.8 °C at 760 mmHg	[2]
Density	1.73 g/cm ³	[2]
Solubility	Insoluble in water	[6]

The Synthetic Rationale and Workflow

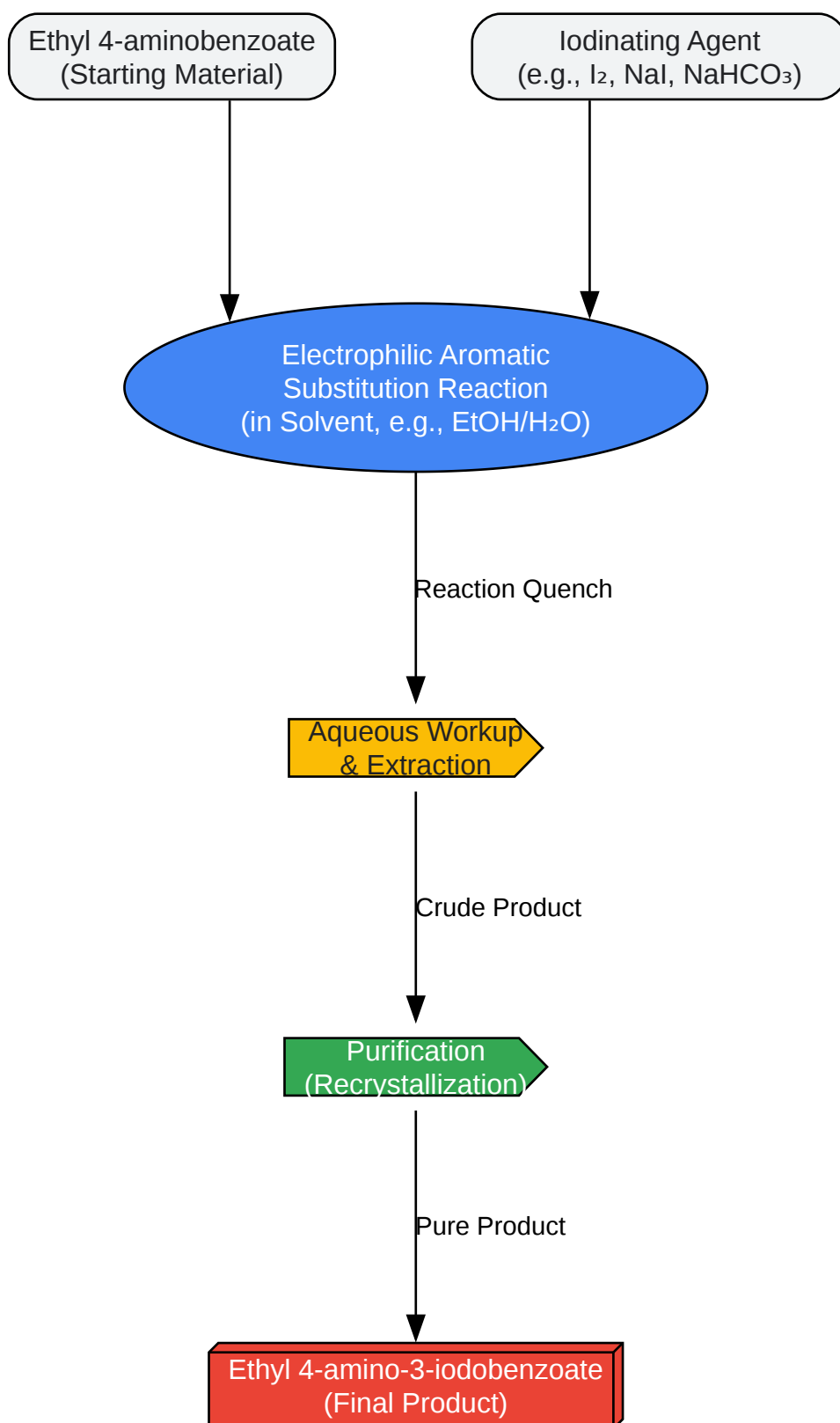
The utility of **Ethyl 4-amino-3-iodobenzoate** stems from its carefully orchestrated synthesis. The most logical and common approach involves the direct electrophilic iodination of a readily available precursor, Ethyl 4-aminobenzoate (also known as Benzocaine).

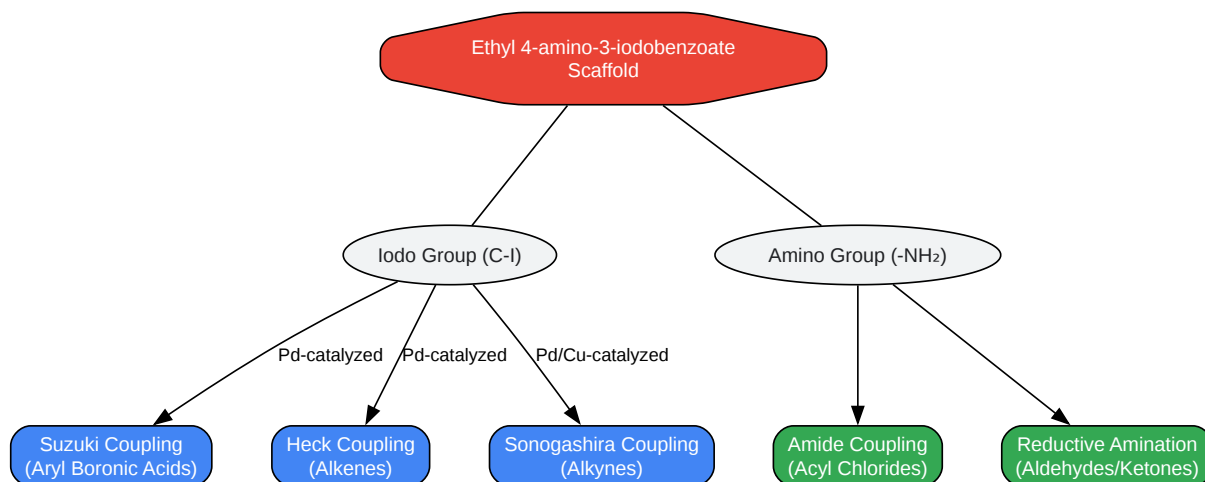
Expertise & Experience: The Causality Behind the Synthesis

The choice of Ethyl 4-aminobenzoate as the starting material is strategic. The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the electron density of the benzene ring and makes it more susceptible to attack by electrophiles like iodine. Furthermore, the amino group is an ortho, para-director. Since the para position is already occupied by the ethyl ester group, the incoming electrophile (iodine) is directed to the ortho position (C3), yielding the desired product with high regioselectivity. This

inherent electronic property of the starting material simplifies the synthesis, often precluding the need for complex protecting group strategies or purification of multiple isomers.

Proposed Synthetic Workflow Diagram





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Sources

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